![molecular formula C16H4ClF17O2 B14533537 2-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoyl chloride CAS No. 62751-26-2](/img/structure/B14533537.png)
2-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoyl chloride is a fluorinated organic compound. It is characterized by the presence of a benzoyl chloride group attached to a heptadecafluoronon-1-en-1-yl ether. This compound is of interest due to its unique chemical properties, which are influenced by the extensive fluorination of its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoyl chloride typically involves the reaction of heptadecafluoronon-1-en-1-ol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases such as pyridine or triethylamine are often used to catalyze substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used to prevent hydrolysis.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Benzoic Acid: Formed from hydrolysis.
Scientific Research Applications
2-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoyl chloride involves its ability to act as an electrophile due to the presence of the benzoyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The extensive fluorination of the compound also imparts unique electronic properties, which can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-yl)oxy]benzoyl chloride: A similar compound with a fully saturated fluorinated chain.
2-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid: A derivative where the benzoyl chloride group is replaced by a carboxylic acid group.
Uniqueness
The unique aspect of 2-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoyl chloride lies in its combination of a highly fluorinated chain with a reactive benzoyl chloride group. This combination imparts both high reactivity and unique electronic properties, making it valuable for a wide range of applications in research and industry.
Properties
CAS No. |
62751-26-2 |
|---|---|
Molecular Formula |
C16H4ClF17O2 |
Molecular Weight |
586.62 g/mol |
IUPAC Name |
2-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)benzoyl chloride |
InChI |
InChI=1S/C16H4ClF17O2/c17-8(35)5-3-1-2-4-6(5)36-9(19)7(18)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)16(32,33)34/h1-4H |
InChI Key |
ZTQBRUJSQFTZEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chloroethyl)-N'-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14533467.png)
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B14533473.png)
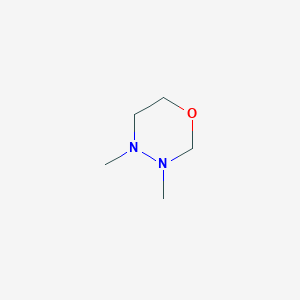
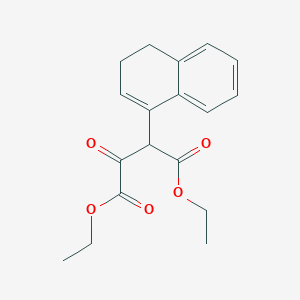
![(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14533505.png)
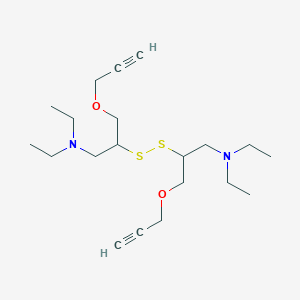
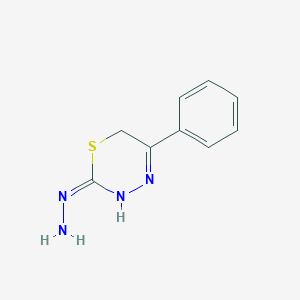
![4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14533518.png)
![Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(3,4-dihydro-2-naphthalenyl)-](/img/structure/B14533534.png)
![Methyl 3-[(2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate](/img/structure/B14533540.png)
![N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide](/img/structure/B14533544.png)
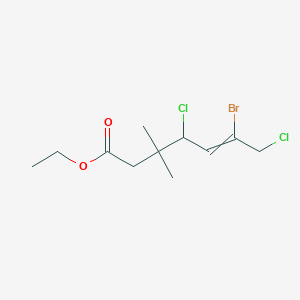
![Ethyl 2-[2-(2,5-dichlorophenyl)hydrazinylidene]propanoate](/img/structure/B14533547.png)
![2-Methyl-1-{3-[(4-methylphenyl)sulfanyl]-3-phenylpropyl}piperidine](/img/structure/B14533573.png)
